

Solubility Profile of 2-Methyl-1H-indole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1H-indole-3-carboxylic acid

Cat. No.: B1274634

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **2-Methyl-1H-indole-3-carboxylic acid** in various solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and databases, this document focuses on presenting qualitative solubility information inferred from synthetic and purification procedures. Furthermore, a detailed experimental protocol for the quantitative determination of solubility via the equilibrium shake-flask method is provided to enable researchers to generate precise data. This guide also includes visualizations of the experimental workflow and the molecular interactions governing the solubility of the target compound.

Introduction

2-Methyl-1H-indole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its indole scaffold, a common motif in biologically active molecules. Understanding its solubility in different solvents is a critical first step in various research and development processes, including reaction chemistry, purification, formulation, and *in vitro/in vivo* screening. This document aims to collate the available solubility information and provide a practical framework for its quantitative determination.

Physicochemical Properties of 2-Methyl-1H-indole-3-carboxylic Acid

A summary of the key physicochemical properties of **2-Methyl-1H-indole-3-carboxylic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **2-Methyl-1H-indole-3-carboxylic Acid**

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NO ₂	--INVALID-LINK--
Molecular Weight	175.18 g/mol	--INVALID-LINK--
CAS Number	63176-44-3	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--

Solubility Data

Exhaustive searches of scientific databases and literature did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for **2-Methyl-1H-indole-3-carboxylic acid**. However, qualitative inferences can be drawn from published synthetic procedures that describe its purification.

Qualitative Solubility

The use of specific solvents for recrystallization provides strong evidence of the compound's solubility characteristics. Recrystallization typically involves dissolving the solute in a hot solvent in which it has good solubility, and then allowing it to crystallize as the solution cools and the solubility decreases.

Table 2: Qualitative Solubility of **2-Methyl-1H-indole-3-carboxylic Acid**

Solvent	Temperature	Solubility	Inference Source
Ethanol	Elevated	Soluble	Used as a recrystallization solvent. [1]
Ethanol	Room/Cool	Sparingly Soluble	Implied by successful recrystallization. [1]
Methanol	Not Specified	Soluble	A derivative, ethyl 2-methyl-1H-indole-3-carboxylate, was refluxed in methanol, and another derivative was recrystallized from it. [1] [2]

Inferred Solubility Based on a Structurally Similar Compound

While not direct data for the target compound, the solubility of the parent compound, Indole-3-carboxylic acid, can provide some guidance.

Table 3: Solubility of Indole-3-carboxylic Acid (CAS 771-50-6)

Solvent	Solubility	Source
95% Ethanol	50 mg/mL	[3]
Methanol	Soluble	[3]
Ether	Soluble	[3]
Acetate	Soluble	[3]
Boiling Water	Insoluble	[3]
Benzene	Insoluble	[3]
Petroleum Ether	Insoluble	[3]

Based on these data, it is reasonable to predict that **2-Methyl-1H-indole-3-carboxylic acid** is likely to be soluble in polar organic solvents like alcohols and potentially ethers, and poorly soluble in water and non-polar hydrocarbon solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following detailed experimental protocol for the equilibrium solubility (shake-flask) method is recommended.

Materials and Equipment

- **2-Methyl-1H-indole-3-carboxylic acid** (solid)
- Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, ethyl acetate, hexane)
- Analytical balance
- Spatula
- Vials with screw caps (e.g., 20 mL scintillation vials)
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μm PTFE or PVDF)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

- Preparation of Saturated Solutions:

- Add an excess amount of solid **2-Methyl-1H-indole-3-carboxylic acid** to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
- Accurately pipette a known volume of the desired solvent into the vial.
- Securely cap the vials to prevent solvent evaporation.

• Equilibration:

- Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
- Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

• Sample Collection and Preparation:

- After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- Carefully withdraw a known volume of the supernatant using a syringe.
- Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

• Analysis:

- Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Determine the concentration of **2-Methyl-1H-indole-3-carboxylic acid** in the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry). A standard calibration curve should be prepared using known concentrations of the compound.

• Calculation:

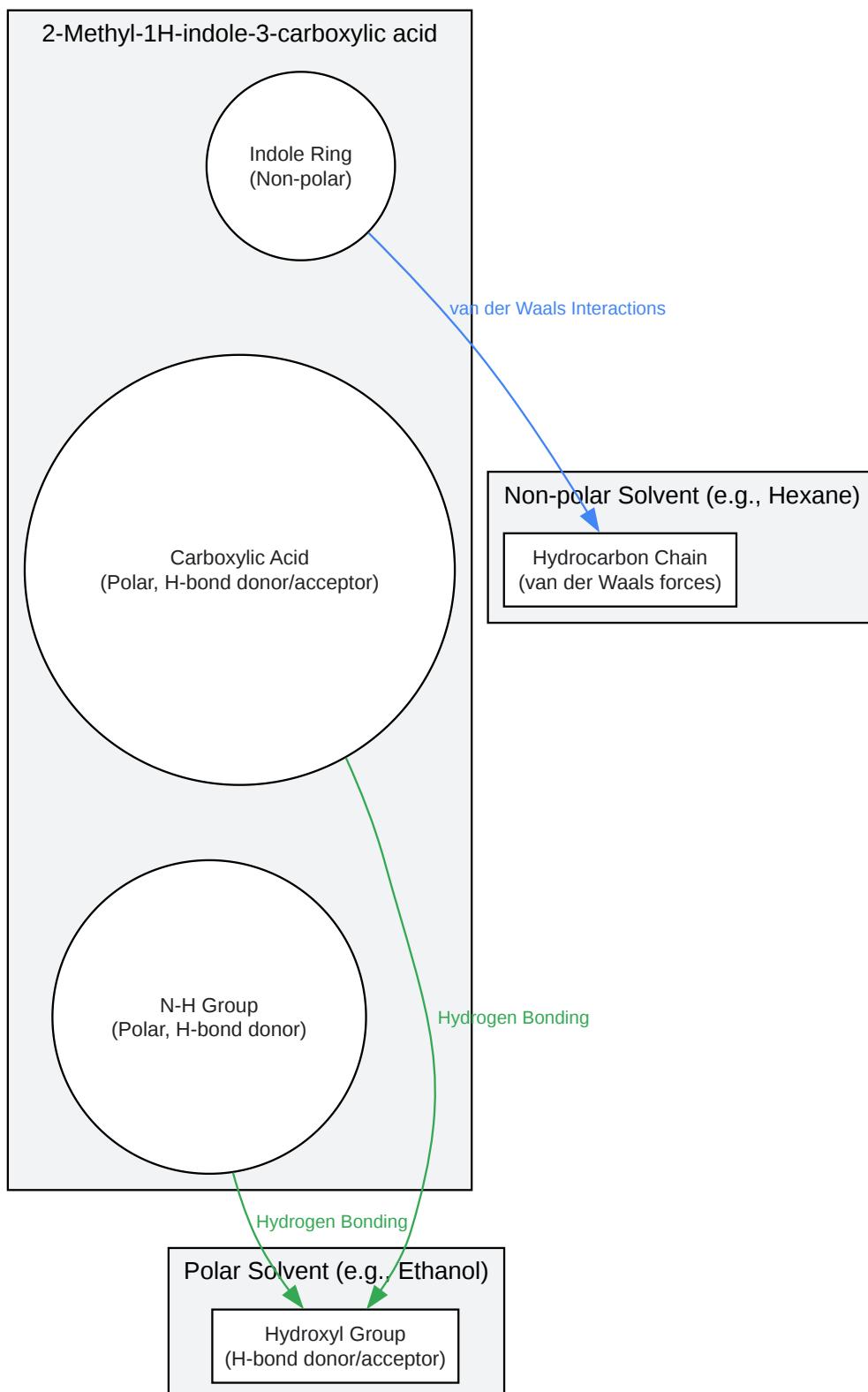
- Calculate the solubility of **2-Methyl-1H-indole-3-carboxylic acid** in the chosen solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.



[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **2-Methyl-1H-indole-3-carboxylic acid**.

Molecular Interactions and Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The structure of **2-Methyl-1H-indole-3-carboxylic acid**, with its polar carboxylic acid and N-H groups and its non-polar indole ring, allows for different types of interactions with solvents.

[Click to download full resolution via product page](#)

Caption: Potential intermolecular interactions influencing solubility.

Conclusion

While quantitative solubility data for **2-Methyl-1H-indole-3-carboxylic acid** is not readily available in the public domain, qualitative evidence suggests its solubility in polar organic solvents like ethanol and methanol. For drug development and research applications requiring precise solubility values, it is imperative to perform experimental determinations. The detailed protocol provided in this guide offers a robust method for obtaining such data. The understanding of its molecular structure and potential interactions with different solvent types can aid in the rational selection of solvent systems for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bipublication.com [bipublication.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [Solubility Profile of 2-Methyl-1H-indole-3-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274634#solubility-of-2-methyl-1h-indole-3-carboxylic-acid-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com